molecular formula C12H11F3O3 B2989477 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260765-37-4

1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B2989477
CAS No.: 1260765-37-4
M. Wt: 260.212
InChI Key: AFBAYZJKVGWVEL-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-(trifluoromethoxy)phenyl substituent.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBAYZJKVGWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260765-37-4
Record name 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
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Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown. These effects would be determined by the specific biological targets of the compound and how it modulates their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details on how these factors affect the action of 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown.

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid, with the CAS number 1260765-37-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

  • Molecular Formula : C12H11F3O3
  • Molecular Weight : 260.21 g/mol
  • IUPAC Name : 1-[3-(trifluoromethoxy)phenyl]cyclobutanecarboxylic acid

Biological Activity Overview

The compound's biological activity has been investigated primarily concerning its antibacterial and anticancer properties. Below is a summary of significant findings:

Antibacterial Activity

A study conducted on a diverse chemical library identified compounds with anti-tubercular activity, including analogs related to cyclobutane structures. Although specific data on 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid was not detailed, it is noted that compounds with similar structures showed promising results against Mycobacterium tuberculosis .

Anticancer Activity

Research indicates that derivatives of cyclobutane carboxylic acids exhibit significant anticancer properties. In particular, compounds with trifluoromethyl groups have been shown to enhance biological activity due to their electronic properties. A comparative analysis of various derivatives revealed that modifications to the cyclobutane structure could lead to improved efficacy against cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial in enhancing the biological activity of related compounds. SAR studies suggest that this group increases lipophilicity and alters binding affinity to target proteins, which can lead to improved pharmacokinetic profiles .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibitory effects against M. tuberculosis
AnticancerPromising cytotoxicity in cancer cell lines
PharmacokineticsImproved absorption and bioavailability in analogs

Case Studies

  • Anti-Tubercular Screening : In a high-throughput screening of over 100,000 compounds, several phenylcyclobutane derivatives were identified as having significant activity against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications for enhancing efficacy against resistant strains .
  • Anticancer Efficacy : A series of experiments evaluating the anticancer potential of cyclobutane derivatives demonstrated that introducing a trifluoromethyl group significantly increased potency against various cancer cell lines, suggesting a pathway for developing new therapeutic agents .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-(trifluoromethoxy)phenyl group in the target compound likely offers balanced electronic effects compared to the ortho-substituted trifluoromethyl analog (), which may face steric challenges in binding interactions .
  • Electronic Effects: The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than cyano (-CN, ) but more lipophilic than chloro (-Cl, ), impacting solubility and reactivity .
  • Ring Modifications : Adding methyl or trifluoromethyl groups directly to the cyclobutane () alters steric bulk without aromatic interactions, useful for tuning pharmacokinetics .

Physicochemical Properties

  • Acidity: The carboxylic acid pKa is influenced by substituents. The 3-cyanophenyl analog () likely has the lowest pKa due to the strong electron-withdrawing -CN group, enhancing acidity. The trifluoromethoxy group in the target compound provides moderate electron withdrawal, yielding a pKa intermediate between -Cl and -CF₃ analogs .

Q & A

Q. Key Considerations :

  • The trifluoromethoxy group’s electron-withdrawing nature may necessitate milder conditions for coupling (e.g., Suzuki-Miyaura with Pd catalysis) to avoid decomposition .
  • Acid-sensitive intermediates require protection/deprotection strategies, such as using tert-butyl esters (e.g., as seen in analogous cyclobutane carboxylates ).
  • Yields are optimized by controlling temperature (e.g., 0–25°C for lithium hydroxide-mediated hydrolysis ) and solvent polarity (e.g., methanol/water mixtures ).

Basic Research Question

  • ¹H/¹³C NMR : The cyclobutane ring protons appear as complex multiplet signals (δ 2.0–3.5 ppm), while the trifluoromethoxy group’s ¹⁹F NMR signal resonates near δ −58 to −62 ppm .
  • HRMS : Confirm molecular weight (e.g., C₁₂H₁₁F₃O₃ requires [M+H]⁺ = 277.0685) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water (+0.1% TFA) gradients to assess purity (>98%) .

Advanced Tip : For diastereomer separation, chiral stationary phases (e.g., Chiralpak IA) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) may be required .

How do solvent polarity and pH affect the stability of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid?

Advanced Research Question

  • Stability Studies : Conduct accelerated degradation tests under ICH guidelines:
    • Acidic/alkaline conditions : Monitor decomposition via HPLC at pH 1–13 (40°C, 75% RH). The trifluoromethoxy group may hydrolyze under strong bases .
    • Oxidative stress : Use 3% H₂O₂ to assess resistance to radical-mediated degradation.
  • Key Finding : Cyclobutane rings are prone to ring-opening in polar aprotic solvents (e.g., DMSO), while aqueous buffers (pH 6–8) enhance stability .

What computational strategies predict the bioactivity of trifluoromethoxy-substituted cyclobutane derivatives?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2) leveraging the compound’s rigidity and fluorophilic pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier penetration (logBB <0.3) .

Advanced Research Question

  • Case Study : If literature reports conflicting substitution patterns (e.g., para vs. meta addition on phenyl rings):
    • Repeat experiments under standardized conditions (e.g., 0°C, nitrobenzene solvent) .
    • Vary directing groups : Compare trifluoromethoxy (-OCF₃) vs. chloro (-Cl) substituents using Hammett σ constants to quantify electronic effects .
    • Use isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) to track positional stability via MS/MS .

Advanced Research Question

  • Bottlenecks :
    • Low-Temperature Steps : Large-scale reactions requiring cryogenic conditions (e.g., −78°C) increase costs and complexity.
    • Chromatography : Replace column purification with crystallization (e.g., using ethyl acetate/hexane mixtures) .
  • Process Optimization :
    • Flow Chemistry : Continuous reactors improve heat transfer for exothermic steps (e.g., cycloadditions) .
    • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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